molecular formula C17H15N5O3S B2372672 3-((1-((4-Cyanophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034436-42-3

3-((1-((4-Cyanophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B2372672
CAS RN: 2034436-42-3
M. Wt: 369.4
InChI Key: HRKFJTICKKUIRK-UHFFFAOYSA-N
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Description

3-((1-((4-Cyanophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a pyrazine derivative that has been synthesized using specific methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It allows the union of chemically diverse fragments under mild conditions. The success of SM coupling lies in the use of organoboron reagents, which are environmentally benign and readily available. These reagents rapidly transmetalate with palladium(II) complexes, facilitating the formation of new C–C bonds . Researchers have explored the application of our compound in SM coupling reactions, leading to the synthesis of valuable products.

Antiviral Activity

Our compound has been evaluated for its antiviral properties against three viruses: influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). Investigating its efficacy in inhibiting viral replication could provide insights into potential therapeutic applications .

Drug Design and Synthesis

Piperidine derivatives play a crucial role in drug design due to their presence in various pharmaceutical classes. Our compound’s piperidine moiety could serve as a valuable scaffold for designing novel drugs. Researchers have explored its derivatives in more than twenty classes of pharmaceuticals, including alkaloids .

Catalytic Protodeboronation

Protodeboronation reactions are essential in organic synthesis. Researchers have used less nucleophilic boron ate complexes (such as our compound) to prevent unwanted aryl addition during lactam synthesis. This strategy has led to the formation of complex molecules with good diastereoselectivity .

properties

IUPAC Name

3-[1-(4-cyanophenyl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S/c18-10-13-3-5-15(6-4-13)26(23,24)22-9-1-2-14(12-22)25-17-16(11-19)20-7-8-21-17/h3-8,14H,1-2,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKFJTICKKUIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)OC3=NC=CN=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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